3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFWEVHCMYAPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazine and Diketone Cyclization
Step 1: Preparation of the diketone intermediate, often through base-catalyzed acylation of esters or ketones, using reagents such as sodium methoxide or sodium hydride in ethanol or tetrahydrofuran (THF). For example, ethyl esters are treated with sodium methoxide to generate diketone intermediates.
Step 2: Reaction of the diketone with substituted phenylhydrazines in acetic acid or alcoholic solvents. This cyclization yields a mixture of pyrazoles, from which the desired pyrazole derivative is separated via chromatography or recrystallization.
Reid and Calvin's method (1950) described the base-mediated formation of diketones, followed by hydrazine cyclization to produce pyrazoles.
Patents describe the use of sodium methoxide or sodium hydride for diketone formation, with subsequent hydrazine reactions in ethanol or acetic acid, often under reflux conditions.
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Sodium methoxide or sodium hydride | Ethanol or THF | Reflux | Variable | Formation of diketone intermediates |
| 2 | Substituted phenylhydrazine | Acetic acid or ethanol | Reflux | Mixture of pyrazoles | Purification via chromatography |
Direct Sulfonamide Formation
The sulfonamide linkage is formed by reacting the appropriate arylsulfonyl chloride with a functionalized amine, such as 4-amino- or 4-sulfonamidophenyl derivatives.
The reaction typically occurs in an inert solvent like THF or dichloromethane, with triethylamine or other bases to neutralize HCl formed during the reaction.
The general procedure involves stirring the sulfonyl chloride with the amine in THF at room temperature for approximately 2 hours, followed by isolation through acidification and recrystallization.
Yields are generally high, often exceeding 80%, with purification by recrystallization from ethanol or other suitable solvents.
| Step | Reagents | Solvent | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | Arylsulfonyl chloride | THF | Room temperature, 2 hours | 83% | Recrystallization from ethanol |
| 2 | Functionalized amine | Ethanol | Reflux | >80% | Purification by recrystallization |
Optimized and Alternative Synthetic Routes
Recent patents and research articles highlight improvements in yield and regioselectivity:
Use of ultrasound-assisted reactions to reduce reaction time and improve yields, especially in sulfonamide formation.
Application of mild base conditions and solvent optimization (e.g., DMSO, ethereal solvents) to enhance solubility and reaction homogeneity.
Scale-up procedures involve vigorous stirring and temperature control to prevent gel formation and side reactions, thereby increasing overall yields.
- For example, the synthesis of 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide achieved an 83% yield using reflux in ethanol, with IR and NMR confirming product purity.
Summary of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and benzenesulfonamide derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, while drawing insights from verified sources.
Chemical Properties and Structure
This compound has a molecular formula of C11H12N4O2S and a molecular weight of 252.30 g/mol. Its structure features a sulfonamide group attached to a benzenesulfonamide core, which is further substituted with a pyrazole ring. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzenesulfonamide, including this compound, showed significant activity against human cancer cell lines (A549, MCF-7). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, which may contribute to its antimicrobial effects.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Case Study:
In a study published in Inflammation Research, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages, demonstrating a significant reduction in TNF-alpha and IL-6 production at concentrations as low as 10 µM .
Drug Design and Synthesis
The compound serves as a scaffold for the design of novel therapeutics targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets.
Research Findings:
A recent review highlighted the importance of sulfonamide derivatives in drug discovery, emphasizing their versatility in modifying pharmacokinetic properties while maintaining biological activity .
Targeting Enzymatic Pathways
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase II | 0.5 |
| Dipeptidyl Peptidase IV | 2.0 |
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-3-yl)aniline
- 3-(1-Methyl-1H-pyrazol-3-yl)phenylurea
- 3-(Aminomethyl)-1-methyl-1H-pyrazole
Uniqueness
3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide is unique due to the presence of both the pyrazole ring and the benzenesulfonamide group, which confer distinct chemical and biological properties.
Biological Activity
3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antileishmanial properties, antibacterial effects, and cardiovascular implications based on recent research findings.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial activity of pyrazole derivatives, including those similar to this compound. In particular, derivatives such as 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising results against Leishmania infantum and Leishmania amazonensis.
Experimental Findings
The biological evaluation of these compounds revealed significant activity with IC50 values indicating effective inhibition of leishmanial growth:
| Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|---|
| 3b | 0.059 | 0.070 | 0.144 | 2.44 |
| 3e | 0.065 | 0.072 | 0.116 | - |
| Pentamidine | 0.062 | - | 0.054 | 0.87 |
These results suggest that compounds like 3b and 3e not only exhibit lower cytotoxicity compared to pentamidine but also possess a better selectivity index, making them suitable candidates for further development in leishmaniasis treatment .
Antibacterial Activity
In addition to antileishmanial effects, pyrazole derivatives have been evaluated for their antibacterial properties. For instance, related compounds have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 250 µg/mL, indicating potential for development as antibacterial agents .
Cardiovascular Implications
The cardiovascular effects of benzenesulfonamide derivatives have also been studied, revealing changes in perfusion pressure and coronary resistance in isolated rat heart models. For example, specific derivatives demonstrated a decrease in perfusion pressure compared to controls, suggesting their potential role in cardiovascular modulation.
Experimental Design
The following table summarizes the experimental design used to evaluate the cardiovascular effects:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
Results indicated that certain derivatives significantly reduced perfusion pressure and coronary resistance, suggesting a mechanism involving interaction with calcium channels .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide, and how can reaction conditions be controlled to minimize by-products?
- Methodology : The compound can be synthesized via condensation reactions between propenones and hydrazine derivatives in ethanol under reflux conditions. For example, hydrazine hydrate reacts with 4-[(2E)-3-(substituted aryl)prop-2-enoyl]benzenesulfonamide in the presence of sulfuric acid as a catalyst. Purification via recrystallization or column chromatography is critical to isolate the target compound from intermediates like unreacted hydrazine or cyclization by-products . Control of reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 hydrazine:propenone) minimizes side reactions such as over-alkylation .
Q. How is single-crystal X-ray diffraction utilized to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray analysis involves growing crystals in ethanol/water mixtures, collecting diffraction data using Mo-Kα radiation (λ = 0.71073 Å), and refining structures with SHELXL. The pyrazole ring geometry (bond lengths: ~1.36 Å for N–N, ~1.44 Å for C–C) and sulfonamide group conformation (dihedral angle: 75–85° relative to the benzene ring) are key validation metrics. ORTEP-3 software visualizes thermal ellipsoids and validates atomic displacement parameters .
Q. What in vitro biological assays are appropriate for evaluating its COX-2 inhibitory activity?
- Methodology : COX-2 inhibition is assessed using human recombinant enzyme assays. The compound is incubated with COX-2 (or COX-1 for selectivity analysis) and arachidonic acid. Prostaglandin E2 (PGE2) production is quantified via ELISA. IC50 values are calculated using non-linear regression, with celecoxib (IC50 = 40 nM) as a positive control. Selectivity ratios (COX-2/COX-1) >50 indicate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies regarding trifluoromethyl group positioning and COX-2 selectivity?
- Methodology : Comparative crystallography of analogs with varied substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) identifies steric and electronic interactions with COX-2’s hydrophobic pocket. Molecular docking (AutoDock Vina) and binding energy calculations (ΔG < -9 kcal/mol) validate optimal positioning of the trifluoromethyl group for hydrogen bonding with Arg513 and Tyr355 .
Q. What challenges arise in interpreting electron density maps for the pyrazole ring during X-ray refinement?
- Methodology : Disorder in the pyrazole ring (e.g., rotational ambiguity) is resolved using SHELXL’s PART instruction and restrained refinement (DFIX command for bond lengths). Multi-conformational models or TLS parameterization may be required if thermal motion exceeds 0.08 Ų. Residual density peaks >0.3 eÅ⁻³ suggest incomplete modeling .
Q. How can discrepancies between in vitro potency and in vivo pharmacokinetics (e.g., plasma half-life) be addressed?
- Methodology : Metabolic stability studies in liver microsomes identify degradation pathways (e.g., CYP3A4-mediated oxidation). Deuterium labeling at metabolically vulnerable positions (e.g., methyl groups) reduces clearance rates. Pharmacokinetic modeling (e.g., WinNonlin) optimizes dosing regimens to maintain plasma concentrations above IC90 .
Q. What advanced chromatographic techniques are used for impurity profiling in batch synthesis?
- Methodology : Reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with high-resolution mass spectrometry (HRMS) identifies impurities like regioisomers (e.g., 4-[3-methyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]benzenesulfonamide). Limit of detection (LOD) <0.1% is achieved via UV at 254 nm .
Q. What safety protocols are critical during high-temperature synthesis (>150°C) of this compound?
- Methodology : Use of inert atmospheres (N2/Ar) prevents oxidation of sulfonamide groups. Thermal stability assessments via DSC (decomposition onset >200°C) ensure safe scaling. Fume hoods with HEPA filters mitigate exposure to volatile intermediates (e.g., SO2) .
Q. How can researchers design studies to assess dual COX-2/IL-6 modulation?
- Methodology : Co-treatment assays with IL-6 inducers (e.g., lipopolysaccharide) measure cytokine suppression via RT-qPCR (IL6 mRNA) and multiplex ELISA (IL-6 protein). Dose-response curves (0.1–100 µM) identify synergistic effects. Celecoxib analogs with hydroxylmethyl substituents show enhanced dual activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
